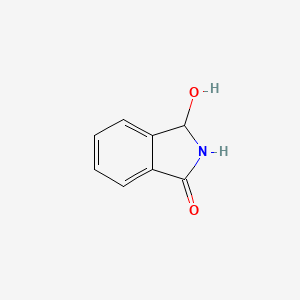

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-

描述

Historical Context and Significance of the Isoindolinone Core

The isoindole skeleton, the parent structure of isoindolinone, has been a subject of scientific interest for over a century. nih.gov It is the regioisomer of the more common indole (B1671886) heterocycle. nih.gov The isoindolinone scaffold, specifically, is a benzo-fused γ-lactam that is frequently found in bioactive fungal metabolites and serves as a foundational structure in many pharmaceutical compounds. nih.gov

The significance of the isoindolinone core stems from its presence in a variety of natural products with diverse biological activities. nih.govjocpr.com Examples include vitedoamine A, chilenine, lennoxamine, magallanesine, and nuevamine. jocpr.com The discovery of these natural products has spurred extensive research into the synthesis and biological evaluation of isoindolinone derivatives. Over the years, this has led to the development of synthetic compounds with promising therapeutic potential, including those with anti-inflammatory, anticonvulsant, and antitumor properties. jocpr.comacgpubs.org The continuous exploration of isoindolinone-based structures highlights their enduring importance in the fields of organic and medicinal chemistry. chim.it

Overview of Research Trajectories for 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- and Related Structures

Research involving the 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- scaffold and its derivatives has primarily focused on the development of efficient synthetic methodologies and the exploration of their biological activities. The hydroxyl group at the C-3 position is a key feature, often serving as a handle for introducing further molecular diversity.

Synthetic strategies have evolved to become more efficient and versatile. One-pot synthesis methods have been developed for creating 3-hydroxyisoindolinone derivatives. For instance, a metal-free, one-pot synthesis from 2-benzoylbenzoic acid derivatives using chlorosulfonyl isocyanate allows for intramolecular cyclization under mild conditions. researchgate.net Another approach involves the rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds, which proceeds via an intermolecular OH transfer to produce isoindolinone derivatives with continuous quaternary carbons in high yields. rsc.org The electrochemical reduction of cyclic imides in an undivided cell with carbon electrodes also provides a controllable method to produce hydroxylactams. organic-chemistry.org

The biological evaluation of these compounds has uncovered a wide spectrum of activities. Derivatives of the 3-hydroxyisoindolinone core have been investigated for their potential as therapeutic agents. Research has shown that specific substitutions on the isoindolinone ring system can lead to compounds with significant bioactivity.

Table 1: Selected Research on Biologically Active Isoindolinone Derivatives

| Derivative Type | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Isoindolinones with continuous quaternary carbons | Antiviral Activity | The synthesized products showed antiviral activity against SARS-CoV-2 3CL protease. The quaternary carbons and the hydroxyl group were found to be crucial for this bioactivity. | rsc.org |

| 2-benzyl-6-substituted-ethoxy-isoindolinones | Antitumor Activity | The derivative tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate demonstrated antitumor activity against the HepG2 cancer cell line with an IC50 of 5.89 µM. | jocpr.com |

| Novel 3-hydroxyisoindolinones | Enzyme Inhibition | Synthesized compounds were tested for their inhibitory potential against human carbonic anhydrase (hCA) I and II isozymes, showing potential as metabolic enzyme inhibitors. | researchgate.net |

| N-alkyl-isoindoline-1,3-diones | Cyclooxygenase (COX) Inhibition | Certain derivatives showed inhibitory activity against COX-1 and COX-2 enzymes. The introduction of a piperazine (B1678402) ring was noted to increase lipophilicity and affinity for the enzymes. | mdpi.com |

These research trajectories illustrate the sustained interest in the 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- scaffold as a valuable starting point for the discovery of new bioactive molecules. The development of novel synthetic methods continues to facilitate the creation of diverse libraries of isoindolinone derivatives for biological screening.

属性

IUPAC Name |

3-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4,7,10H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUMDYDNLPQESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885352 | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26486-93-1 | |

| Record name | 2,3-Dihydro-3-hydroxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26486-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026486931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-3-hydroxy-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Isoindol 1 One, 2,3 Dihydro 3 Hydroxy and Its Derivatives

Grignard Reagent-Based Syntheses of 3-Hydroxyisoindolin-1-ones

The addition of organometallic reagents, particularly Grignard reagents, to phthalimide (B116566) derivatives represents a direct and widely utilized method for the synthesis of 3-substituted 3-hydroxyisoindolin-1-ones. nih.gov This approach allows for the straightforward introduction of a carbon substituent at the C-3 position.

Phthalimide-Grignard Reagent Condensation Pathways

The reaction of a Grignard reagent (RMgX) with an N-substituted phthalimide proceeds via nucleophilic addition to one of the carbonyl groups of the imide. The initial addition forms a tetrahedral intermediate, a magnesium hemiacetal, which upon aqueous workup, yields the desired 3-hydroxyisoindolin-1-one. researchgate.net

A critical aspect of this reaction is the potential for a second addition of the Grignard reagent. The initially formed 3-hydroxyisoindolin-1-one exists in equilibrium with its ring-opened keto-amide form. The ketone carbonyl in this open-chain tautomer is more reactive than the amide carbonyl of the starting phthalimide and can react with a second equivalent of the Grignard reagent. researchgate.netmasterorganicchemistry.com This can lead to the formation of a di-addition byproduct, a 1,2-diol, upon quenching.

To favor the desired mono-addition product, the reaction is typically carried out at low temperatures. researchgate.net The stability of the intermediate magnesium hemiacetal is crucial; if the ring opens to the ketone, a second, rapid addition is likely to occur. researchgate.netmasterorganicchemistry.com The choice of the N-substituent on the phthalimide and the Grignard reagent can also influence the outcome.

Table 1: Examples of Grignard Addition to Phthalimides

| N-Substituent | Grignard Reagent | Product | Reference |

|---|---|---|---|

| Benzyl (B1604629) | Phenylmagnesium bromide | 2-benzyl-3-hydroxy-3-phenylisoindolin-1-one | researchgate.net |

| Methyl | Ethylmagnesium bromide | 3-ethyl-2-methyl-3-hydroxyisoindolin-1-one | nih.gov |

Regioselectivity and Stereochemical Considerations in Grignard Additions

When unsymmetrically substituted phthalimides are used as substrates, the regioselectivity of the Grignard addition becomes a key consideration. The nucleophile can potentially attack either of the two non-equivalent carbonyl groups. The addition of organometallic reagents to such substituted phthalimides has been reported to sometimes yield mixtures of regioisomers. researchgate.net

Theoretical studies on the analogous reaction with malimides suggest that regioselectivity is governed by the preferential chelation of the Grignard reagent to one of the carbonyl groups. nih.govresearchgate.net Factors such as steric hindrance and the electronic nature of the substituents on the aromatic ring can direct the incoming nucleophile. For instance, a bulky substituent may hinder attack at the adjacent carbonyl group.

From a stereochemical perspective, if the phthalimide substrate is chiral or contains a prochiral center, the Grignard addition can lead to the formation of diastereomers. The stereochemical outcome is influenced by the rigidity of the five-membered ring skeleton, which can favor the formation of a specific chelated precursor, leading to a preferred direction of attack. nih.govresearchgate.net The use of chiral ligands in conjunction with Grignard reagents has been shown to induce high levels of enantioselectivity in additions to ketones, a principle that could be extended to the synthesis of chiral 3-hydroxyisoindolin-1-ones. nih.govrsc.org

Lithiation-Mediated Cyclization and Functionalization Routes

Directed ortho-lithiation followed by cyclization or functionalization provides a powerful and regioselective alternative for the construction of the isoindolinone framework.

Reaction of Lithiated Carboxamides with Electrophiles

A versatile approach involves the directed lithiation of N-benzylbenzamides or related precursors. For example, the lithiation of N'-benzyl-N,N-dimethylureas with a strong base like tert-butyllithium (B1211817) (t-BuLi) generates a lithiated species at the ortho-position of the aromatic ring and/or the benzylic position. This intermediate can then be trapped with various electrophiles. researchgate.net Subsequent intramolecular cyclization can lead to the formation of 3-substituted isoindolin-1-ones. This method offers the advantage of introducing diverse substituents at the C-3 position by varying the electrophile used. researchgate.net

Intramolecular Cyclization Strategies for Hydroxyisoindolinones

Intramolecular cyclization reactions are highly efficient in forming the heterocyclic ring of hydroxyisoindolinones. These strategies often start with a substituted benzene (B151609) derivative where the two reactive groups are tethered.

One such strategy involves the cyclization of 2-alkynylbenzamides. In the presence of a suitable mediator, such as 1,4-dioxane (B91453) in water, these substrates undergo a hydroxylhydrative aza-cyclization to furnish 3-hydroxyisoindolin-1-ones. nih.gov This process is believed to proceed through a regioselective 5-exo-dig cyclization. nih.gov

Another powerful method is the cyclization of 2-formylbenzamides. These compounds, which can be generated in situ, can undergo intramolecular addition of the amide nitrogen to the aldehyde carbonyl, directly forming the 3-hydroxyisoindolin-1-one core. Similarly, the reaction of 2-acylbenzoic acids with amines can trigger a cascade cyclization to produce diverse isoindolinone derivatives. researchgate.net

Table 2: Intramolecular Cyclization Precursors for 3-Hydroxyisoindolin-1-ones

| Precursor | Reaction Type | Product Scaffold | Reference |

|---|---|---|---|

| 2-Alkynylbenzamide | Hydroxylhydrative aza-cyclization | 3-Hydroxyisoindolin-1-one | nih.gov |

| 2-Acylbenzoic acid | Cascade cyclization with amines | Isoindolinone derivatives | researchgate.net |

Cyclization Reactions of Benzothioamides

The use of benzothioamides as precursors for the synthesis of 3-hydroxyisoindolin-1-ones is a less commonly reported route in the literature compared to the methods described above. Thioamides are known to be versatile intermediates in heterocyclic synthesis. The sulfur atom in a thioamide can be activated by various reagents, such as alkylating agents or heavy metal salts, to promote cyclization reactions.

While direct cyclization of a simple benzothioamide to a 3-hydroxyisoindolin-1-one is not well-documented, related transformations suggest its potential. For instance, the S-alkylation of a thioamide followed by intramolecular nucleophilic attack could, in principle, lead to a cyclized intermediate that could be further converted to the desired product. The development of synthetic routes starting from benzothioamides could offer a novel pathway to the isoindolinone scaffold, potentially allowing for different substitution patterns and functional group tolerance. Further research in this area is needed to explore the viability and scope of such transformations.

2,N-Dilithiobenzothioamides as Precursors

A highly efficient, one-pot method has been developed for the synthesis of 2,3-disubstituted 3-hydroxy-2,3-dihydro-1H-isoindole-1-thiones, which are thioxo analogues of the target compound. wikipedia.orgsigmaaldrich.com This procedure begins with secondary benzothioamides, which are treated with two equivalents of butyllithium (B86547). This generates a key intermediate: 2,N-dilithiobenzothioamides. wikipedia.orgsigmaaldrich.com These reactive species are then acylated at the 2-position by reacting them with various carboxylic esters, which subsequently undergo intramolecular cyclization to furnish the desired 3-hydroxy-2,3-dihydro-1H-isoindole-1-thione derivatives. sigmaaldrich.com

This method is notable for its operational simplicity and the direct assembly of the heterocyclic core from readily available starting materials. The versatility of this approach allows for the synthesis of a range of derivatives, including aza-analogues such as 3-hydroxy-2,3-dihydro-1H-pyrrolo[3,4-b]pyridine-1-thiones and 3-hydroxy-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-thiones, starting from the corresponding bromopyridine-carbothioamides. sigmaaldrich.com

Table 1: Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives from 2,N-Dilithiobenzothioamides This table summarizes representative yields of various derivatives synthesized using the dilithiobenzothioamide method. Data sourced from Kobayashi, K. et al. (2018). sigmaaldrich.com

Starting Benzothioamide (Substituent R¹) Carboxylic Ester (Substituent R²) Product (3-R²-2-R¹-3-hydroxy-2,3-dihydro-1H-isoindole-1-thione) Yield (%) N-Methylbenzothioamide Methyl benzoate (B1203000) 3-Hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione 78 N-Methylbenzothioamide Ethyl acetate 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindole-1-thione 75 N-Ethylbenzothioamide Methyl benzoate 2-Ethyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindole-1-thione 75 N-Benzylbenzothioamide Methyl benzoate 2-Benzyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindole-1-thione 81 N-Phenylbenzothioamide Methyl benzoate 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-isoindole-1-thione 72

Tandem Reactions for Substituted 2,3-Dihydro-1H-isoindole-1-thiones

The synthesis of 2,3-dihydro-1H-isoindole-1-thiones via 2,N-dilithiobenzothioamides exemplifies a tandem reaction sequence. wikipedia.orgsigmaaldrich.com A tandem, or cascade, reaction involves two or more consecutive reactions that occur in a single pot, which enhances efficiency by reducing the need for isolating intermediates. In this specific case, the process is initiated by a double deprotonation of a secondary benzothioamide using butyllithium to form the dilithiated species. This is immediately followed by an intermolecular acylation reaction upon the addition of a carboxylic ester. The resulting intermediate then undergoes a spontaneous intramolecular cyclization, where the thioamide nitrogen attacks the newly introduced ketone carbonyl group. This sequence of deprotonation-acylation-cyclization in one pot constitutes the tandem process that directly yields the final 3-hydroxy-2,3-dihydro-1H-isoindole-1-thione product. sigmaaldrich.com

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches

Palladium catalysis offers a powerful tool for the construction of the isoindolinone scaffold. One prominent strategy involves the palladium-catalyzed dehydrogenative C–H cyclization of N-protected benzamides, such as 2-benzyl-N-mesylbenzamides. researchgate.net This method achieves an intramolecular C(sp³)–H amidation, where a benzylic C-H bond is functionalized to close the five-membered ring. A key advantage of using a Pd/C catalyst is that the reaction can proceed smoothly without the need for stoichiometric oxidants, generating hydrogen gas as the primary byproduct. researchgate.net

Another approach is the palladium-catalyzed aminocarbonylation of o-halobenzoates, which produces 2-substituted isoindole-1,3-diones under mild conditions. chemicalbook.com While this method forms a dione (B5365651) rather than the 3-hydroxy-1-one, it demonstrates the utility of palladium in forming the core isoindole ring system through carbonylative cyclization. chemicalbook.com Furthermore, palladium-catalyzed reactions are employed in the functionalization of the isoindolinone skeleton. For instance, the Buchwald–Hartwig amination, a Pd-catalyzed cross-coupling reaction, has been used to modify brominated benzo[f]phthalazinone derivatives, which themselves can be synthesized from 3-hydroxyisoindolinone precursors. nih.gov

Other Synthetic Pathways to the 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- Core

Intramolecular Annulation Reactions

Intramolecular annulation is a fundamental strategy for synthesizing the 3-hydroxyisoindolinone core. orgsyn.org A variety of approaches fall under this category, often differing by the specific bond connection being made. One method involves the transition metal-catalyzed annulation of N-alkyl benzamides. orgsyn.org Another pathway is the intramolecular cyclization of ortho-alkenyl benzamides. orgsyn.org

A specific example involves the treatment of lithiated N-phenylnaphthalene-1-carboxamide with N,N-dimethylformamide (DMF). nih.gov In this reaction, the organolithium intermediate attacks the DMF, which serves as a one-carbon electrophile. The resulting adduct undergoes an intramolecular cyclization to yield 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, a derivative of the target compound. nih.gov Copper-catalyzed intramolecular annulation has also been explored for synthesizing related structures like 3-hydroxy-1-indanones from 2-ethynylbenzaldehyde (B1209956) derivatives, highlighting the utility of metal-catalyzed cyclizations in forming hydroxylated five-membered rings fused to a benzene ring.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including isoindolinones. researchgate.net This method utilizes microwave irradiation to provide efficient and uniform heating, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating. orgsyn.org

Several microwave-assisted protocols for isoindolinone synthesis have been reported. One green chemistry approach involves a one-pot, three-component reaction of 2-carboxybenzaldehyde, a β-ketocarboxylic acid, and various primary amines in water, promoted by cetrimonium (B1202521) bromide. orgsyn.org This cascade reaction proceeds via decarboxylation and lactamization under microwave irradiation to afford novel isoindolinone derivatives in good yields. orgsyn.org Another efficient microwave-assisted method is a ligand-free, palladium-catalyzed domino C–C/C–N coupling reaction between amides and isocyanides, which constructs diverse isoindolinone derivatives stereoselectively in moderate to good yields. wikipedia.orgchemicalbook.com These examples demonstrate that microwave irradiation can be effectively combined with multicomponent or catalytic strategies to provide rapid and efficient access to the isoindolinone core. chemicalbook.comorgsyn.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis This table highlights the advantages of microwave irradiation in representative heterocyclic syntheses, showing significant reductions in reaction time and often improved yields.

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference Context Friedländer Reaction (Quinoline Synthesis) Several hours 30-40 minutes Yields improved from avg. 34% to 72% General MAOS benefits orgsyn.org Isoindolinone Derivative Synthesis (Pd-catalyzed) Not specified 15 minutes Good to excellent yields Domino C-C/C-N coupling chemicalbook.com Diels-Alder Reaction (Chromone derivatives) 72 hours 1 hour Reduced byproducts General MAOS benefits nih.gov 3-Hydroxy-2-oxindole Synthesis 3-72 hours 5-10 minutes High yields (up to 98%) Related heterocyclic synthesis

Utilization of α,α′-Dibromo-o-xylene Precursors

The precursor α,α′-dibromo-o-xylene is a common starting material for the synthesis of the fundamental isoindole and isoindoline (B1297411) ring systems, which are the structural backbones of the target molecule. The classical Gabriel synthesis, for example, can be adapted where α,α′-dibromo-o-xylene reacts with potassium phthalimide, followed by hydrazinolysis, to produce 2,3-dihydro-1H-isoindole. More commonly, direct reaction with a primary amine leads to the formation of the corresponding N-substituted isoindoline.

While α,α′-dibromo-o-xylene is a foundational building block for the isoindoline core, its direct conversion to 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- is not a commonly cited pathway. The synthesis of the target compound typically involves the introduction of the C1 carbonyl group and the C3 hydroxyl group through other functional group manipulations, such as the oxidation of an isoindoline or the cyclization of an appropriately substituted benzamide (B126) or benzaldehyde (B42025) derivative, as detailed in the preceding sections. Therefore, α,α′-dibromo-o-xylene serves as a precursor to the parent heterocyclic system rather than a direct precursor to the more functionalized 3-hydroxyisoindolinone derivative.

Chemical Reactivity and Transformations of 1h Isoindol 1 One, 2,3 Dihydro 3 Hydroxy

Reactions Involving the 3-Hydroxy Group

The 3-hydroxy group is the most reactive site in the molecule, acting as a masked aldehyde and readily participating in nucleophilic substitution reactions. These transformations typically proceed through the in-situ formation of a highly electrophilic N-acyliminium ion (or N-acylketimine) upon dehydration, which is then attacked by various nucleophiles. researchgate.net This strategy allows for the introduction of diverse substituents at the C3 position.

Key reactions involving the 3-hydroxy group include:

Dehydrative Coupling with Carbon Nucleophiles: In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), 3-hydroxyisoindolinone reacts with unactivated olefins to yield 3-(1-alkenyl)isoindolin-1-ones. researchgate.net Similarly, rhodium(II)-catalyzed reactions with diazo compounds result in the formation of C3-quaternary isoindolinone derivatives through an intermolecular O-H transfer mechanism. rsc.org

Mannich-type Reactions: Catalyzed by acids like trifluoromethanesulfonic acid (HOTf), 3-hydroxyisoindolinones can undergo dehydrative coupling with ketones to form C3-alkylated, 3,3-disubstituted isoindolinones. researchgate.net

Etherification and Acylation: The hydroxyl group can be converted into an ether, such as the 3-benzyloxy derivative, which has been explored in the context of developing anticancer agents. researchgate.net Standard acylation procedures can also be applied to form corresponding esters.

Table 1: Selected Reactions at the 3-Hydroxy Position

| Reactant | Reagent(s) | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Olefins | Unactivated Alkenes | BF₃·OEt₂ | 3-(1-Alkenyl)isoindolin-1-one | researchgate.net |

| Diazo Compounds | Diazoacetate | Rh₂(OAc)₄ | 3-Alkoxycarbonylmethyl-3-hydroxyisoindolinone | rsc.org |

| Ketones | Aryl/Alkyl Ketones | HOTf | C3-Alkyl 3,3-Disubstituted Isoindolinone | researchgate.net |

| Alcohols | Benzyl (B1604629) Alcohol | (Conditions for etherification) | 3-Benzyloxyisoindolinone | researchgate.net |

Ring-Opening and Rearrangement Reactions

The structural integrity of the isoindolinone core can be modified through ring-opening and rearrangement reactions, offering pathways to different heterocyclic systems or functionalized benzene (B151609) derivatives.

Ring-Chain Tautomerism: 3-Hydroxyisoindolinone exists in equilibrium with its acyclic tautomer, 2-formylbenzamide. chim.it This equilibrium allows the molecule to behave as an aldehyde under certain conditions. For instance, it can undergo a Wittig reaction with a phosphorus ylide, where the olefination of the aldehyde tautomer is followed by a Michael-type ring closure to regenerate a substituted isoindolinone ring. chim.it

Ring Expansion to Phthalazinones: A significant rearrangement is the conversion of 3-hydroxyisoindolinones into the corresponding 1,4-dihydrophthalazin-1-one derivatives. This heterocyclic ring expansion is typically achieved by reacting the isoindolinone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines, often under reflux conditions in a solvent like propan-1-ol. mdpi.com This transformation provides a direct route to the phthalazinone scaffold, which is also of interest in medicinal chemistry.

Table 2: Ring-Opening and Rearrangement Reactions

| Reaction Type | Reagent(s) | Conditions | Product | Ref |

|---|---|---|---|---|

| Ring-Chain Tautomerism | (Equilibrium) | Varies | 2-Formylbenzamide | chim.it |

| Wittig Reaction | Phosphorus Ylide | Xylene, Na₂CO₃ | 3-Substituted Isoindolinone | chim.it |

| Ring Expansion | Hydrazine Hydrate | Propan-1-ol, Reflux | 1,4-Dihydrophthalazin-1-one | mdpi.com |

Derivatization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the lactam ring can be functionalized through substitution reactions, most commonly alkylation and arylation. These modifications are crucial for modulating the molecule's properties and for directing subsequent reactions.

N-Alkylation: The N-H bond is acidic and can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form an amide anion. nih.govnih.gov This anion can then react with various alkylating agents, such as alkyl or benzyl halides, to furnish N-substituted isoindolinones. nih.govnih.gov Iron-catalyzed N-alkylation of the related indoline (B122111) system using alcohols has also been demonstrated, proceeding via a borrowing-hydrogen methodology. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen position is typically accomplished using transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which uses a copper catalyst and an aryl boronic acid as the arylating agent, is an effective method for the N-arylation of related N-heterocyclic compounds under relatively mild conditions. mdpi.com Iron-catalyzed N-arylation has also been reported for similar scaffolds. nih.gov

Table 3: N-Substitution Reactions

| Reaction Type | Reagent(s) | Catalyst/Base | Product Type | Ref |

|---|---|---|---|---|

| N-Alkylation | Alkyl/Benzyl Halide | NaH, K₂CO₃ | N-Alkyl-3-hydroxyisoindolinone | nih.govnih.gov |

| N-Alkylation | Alcohol | Iron Complex | N-Alkyl Indoline (related system) | nih.gov |

| N-Arylation | Aryl Boronic Acid | Copper(II) Acetate | N-Aryl-3-hydroxyisoindolinone | mdpi.com |

| N-Arylation | Aryl Halide | Iron or Copper Salts | N-Aryl Indole (B1671886) (related system) | nih.gov |

Functionalization of the Aromatic Ring System

The benzene ring of the isoindolinone scaffold can undergo electrophilic aromatic substitution (SEAr) to introduce additional functional groups. wikipedia.org The regiochemical outcome of these reactions is governed by the electronic effects of the fused lactam ring. The amide nitrogen atom acts as a powerful ortho-, para-directing activating group due to the donation of its lone pair into the aromatic π-system. Conversely, the amide carbonyl group is a deactivating, meta-directing group. The activating effect of the nitrogen typically dominates, directing incoming electrophiles primarily to the C4 and C6 positions (ortho and para to the nitrogen, respectively).

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (Cl, Br) onto the aromatic ring requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to activate the halogen (e.g., Cl₂ or Br₂). libretexts.orgyoutube.com The reaction proceeds via the standard SEAr mechanism to yield halogenated isoindolinones. libretexts.org

Nitration: Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). imperial.ac.uk This electrophile will attack the aromatic ring at the positions activated by the amide nitrogen.

Table 4: Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Expected Major Products (Regioisomers) | Ref |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 4-Chloro- and 6-Chloro-3-hydroxyisoindolinone | libretexts.orglibretexts.org |

| Bromination | Br₂, FeBr₃ | 4-Bromo- and 6-Bromo-3-hydroxyisoindolinone | libretexts.org |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-Nitro-3-hydroxyisoindolinone | imperial.ac.uk |

Stereoselective Reactions and Chiral Center Formation

Given the biological importance of enantiomerically pure compounds, significant research has focused on the stereoselective synthesis of 3-substituted isoindolinones. chim.itresearchgate.net The C3 carbon of 3-hydroxyisoindolinone is a prochiral center, making it an ideal substrate for asymmetric transformations to create a chiral center.

A prevalent and powerful strategy involves the catalytic asymmetric addition of nucleophiles to the N-acyliminium ion intermediate generated in situ from 3-hydroxyisoindolinone. rsc.orgrsc.org This approach allows for the direct and highly enantioselective construction of the C3 stereocenter.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for these transformations. rsc.org They protonate the hydroxyl group, facilitating its departure as water and forming a chiral ion pair with the resulting N-acyliminium ion. This complex then directs the enantioselective attack of the nucleophile. A wide range of nucleophiles, including indoles, enamides, and terminal alkynes, have been successfully employed to generate various chiral 3-substituted isoindolinones with high yields and excellent enantioselectivities. rsc.orgnih.gov

Chiral Organocatalysis: Other organocatalysts, such as those derived from cinchona alkaloids or diamines, have also been developed for the asymmetric synthesis of 3-substituted isoindolinones via tandem aldol-cyclization or Mannich-type reactions. nih.govmdpi.com

Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on rhodium or copper, can also catalyze the asymmetric arylation or alkynylation of imines derived from 2-formylbenzoates, leading to chiral isoindolinones. nih.govelsevierpure.com

Table 5: Examples of Stereoselective Reactions

| Nucleophile | Catalyst Type | Specific Catalyst Example | Product Type | Ref |

|---|---|---|---|---|

| Indoles | Chiral Phosphoric Acid | CPA | Chiral Spiro-Isoindolinone-Indolines | researchgate.netnih.gov |

| Enamides | Chiral Phosphoric Acid | H₈-BINOL-derived CPA | Chiral 3-Alkyl Isoindolinones | rsc.org |

| Terminal Alkynes | Chiral Phosphoric Acid | CPA | Chiral 3-Alkynyl Isoindolinones | nih.gov |

| Malonates | Chiral Phase-Transfer | Cinchona-derived catalyst | Chiral 3-Carboxylate Isoindolinones | nih.gov |

| Nitromethane | Bifunctional Organocatalyst | Takemoto's Catalyst | Chiral 3-(Nitromethyl)isoindolinones | nih.gov |

Structural Diversity and Synthesis of 1h Isoindol 1 One, 2,3 Dihydro 3 Hydroxy Derivatives and Analogues

Synthesis of Substituted 3-Hydroxy-2,3-dihydro-1H-isoindol-1-ones

The synthesis of 3-hydroxy-2,3-dihydro-1H-isoindol-1-ones, also known as 3-hydroxyisoindolinones, is a focal point in organic synthesis due to their presence in many biologically active compounds. researchgate.net A variety of synthetic strategies have been developed to access this important heterocyclic motif.

One-pot syntheses offer an efficient route. For instance, substituted 3-hydroxyisoindolinones can be prepared from readily available starting materials like 2-cyanobenzaldehydes and various aryl or heteroaryl methyl ketones. researchgate.net Another efficient, metal-free, one-pot method involves the intramolecular cyclization of 2-benzoylbenzoic acid derivatives using chlorosulfonyl isocyanate. researchgate.net Catalyst- and additive-free cascade reactions between 2-alkynylbenzoic acids and nitrogen-containing nucleophiles in water have also been developed, providing an environmentally friendly pathway to 3-hydroxyisoindolinones. researchgate.net

Other notable methods include:

Grignard Reaction: A general procedure for synthesizing 3-aryl-3-hydroxyisoindolin-1-ones involves the reaction of phthalimide (B116566) with a Grignard reagent, followed by purification via chromatography. chemicalbook.com

Organocatalysis: The organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be used for the rapid synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides at room temperature. researchgate.net

Dilithiobenzothioamides: An efficient one-pot method for preparing 2,3-disubstituted 3-hydroxy-2,3-dihydro-1H-isoindole-1-thiones has been developed from the reaction of 2,N-dilithiobenzothioamides with carboxylic esters. researchgate.net

Cobalt-Catalyzed Carbonylation: 3-Hydroxymethyl isoindolinones can be synthesized via the cobalt-catalyzed C(sp²)-H carbonylation of phenylglycinol derivatives, a method that preserves the original stereochemistry. acs.org

These varied synthetic approaches highlight the versatility and importance of the 3-hydroxyisoindolinone scaffold in chemical research.

Isoindoline-1,3-dione Derivatives and Their Synthesis

Isoindoline-1,3-dione, commonly known as phthalimide, is a crucial structural unit in a wide array of biologically significant molecules. gsconlinepress.com Its derivatives are synthesized through numerous methods, often involving the condensation of phthalic anhydride (B1165640) with primary amines or other nitrogen-containing reactants. gsconlinepress.comresearchgate.net

Traditional synthetic methods often involve heating phthalic anhydride and a primary amine in acetic acid. researchgate.net However, more modern and efficient techniques have been developed:

Microwave Irradiation: This method significantly reduces reaction times from hours to minutes and can improve yields by 5-12% compared to conventional heating. researchgate.neteijppr.com It has been used for reacting phthalic anhydride with amines and for the N-alkylation of phthalimide with alkyl halides. researchgate.net

Green Chemistry Approaches: Solvent-free reactions, such as heating phthalic anhydride with phenylethylamine, provide an effective and environmentally friendly synthesis of N-substituted isoindoline-1,3-diones. researchgate.net Another clean method utilizes high-temperature, high-pressure water/ethanol mixtures as the solvent for the condensation of o-phthalic acid and amines, often affording pure crystalline products. rsc.org

Metal-Catalyzed Synthesis: Various copper catalysts, particularly CuCl, have been used effectively in the synthesis of phthalimide derivatives through the oxidation of arene-fused cyclic amines. rsc.org Palladium catalysts have also been employed in the carbonylation of o-halobenzoic acids and the reaction of N-substituted 2-iodobenzamides with phenyl formate (B1220265) under solvent-free conditions. rsc.org

The synthesis can also be achieved through multicomponent reactions. For example, a transition-metal-free reaction involving arynes, isocyanides, and carbon dioxide produces N-substituted phthalimides under mild conditions. organic-chemistry.org These diverse synthetic routes allow for the creation of a vast library of phthalimide derivatives for various applications. rsc.org

Hybrid Structures Incorporating the Isoindolinone Moiety

The isoindolinone scaffold is frequently combined with other heterocyclic systems to create hybrid molecules with unique properties. mdpi.com This strategy aims to leverage the structural and functional characteristics of each component to develop novel compounds.

Several types of hybrid structures have been synthesized:

Isoindolinone-Pyrazole Hybrids: An asymmetric Mannich reaction of an α-amido sulfone derived from 2-formyl benzoate (B1203000) with acetylacetone (B45752) as a nucleophile can produce a new heterocyclic hybrid where an isoindolinone is substituted at the 3-position with a pyrazole (B372694) ring. mdpi.com Another approach involves designing hybrids of 2-benzoylethen-1-ol and isoindoline-1,3-dione fragments to create potent inhibitors for enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov

Isoindolinone-Piperidine Hybrids: A series of novel isoindoline-1-one derivatives containing a piperidine (B6355638) moiety have been designed and synthesized, starting from natural compounds. nih.gov

Quinoline-Based Isoindolinones: A general synthesis has been developed for novel quinoline-based isoindolin-1-one (B1195906) derivatives. doi.org

Cyclic Peptide Hybrids: The rigid isoindolinone fragment has been inserted into different sites of the natural cyclic peptide Fenestin A. nih.gov This incorporation can alter the peptide's conformation and enhance its biological activity. nih.gov The synthesis of these complex molecules can be achieved through methods like intramolecular photoinduced electron-transfer cyclization reactions. nih.gov

The development of these hybrid structures demonstrates a sophisticated approach to molecular design, where the isoindolinone moiety acts as a critical building block for constructing complex and functionally diverse molecules. mdpi.comnih.gov

Structure-Guided Design of Novel Analogues

Structure-guided design is a powerful strategy for developing novel analogues of isoindolinone with enhanced potency and selectivity for specific biological targets. nih.govacs.org This approach relies on understanding the three-dimensional structure of the target, often a protein or enzyme, to design molecules that fit precisely into its active site.

Examples of structure-guided design include:

HDAC Inhibitors: A series of novel isoindolinone derivatives were developed as potent histone deacetylase (HDAC) inhibitors. nih.gov Molecular docking studies were used to rationalize the high potency of these compounds, leading to the identification of selective inhibitors for HDAC1-3 with nanomolar efficacy. nih.gov

B-Raf Inhibitors: Structure-guided design has led to the discovery of novel isoindoline-1,3-dione and 2,3-dihydrophthalazine-1,4-dione scaffolds as inhibitors of the B-Raf kinase, an important target in cancer therapy. nih.gov

HPK1 Inhibitors: Based on a known inhibitor, a structural optimization approach was used to create several series of derivatives containing an isoindoline (B1297411) motif as new, potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). acs.org

Acetylcholinesterase Inhibitors: A hybridization strategy was employed to design isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids as inhibitors of acetylcholinesterase, a key enzyme in Alzheimer's disease. nih.gov Molecular modeling studies confirmed that these compounds could interact with both the catalytic and peripheral active sites of the enzyme. nih.gov

This rational design process, which combines computational modeling with synthetic chemistry, is crucial for the development of new therapeutic agents and functional molecules based on the isoindolinone core. nih.govnih.gov

Spectroscopic and Analytical Methods for Characterization of 1h Isoindol 1 One, 2,3 Dihydro 3 Hydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of isoindolinones. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be established.

¹H NMR Spectroscopy provides information about the chemical environment of protons. In the case of 3-Ethyl-2,3-dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one, the aromatic protons of the isoindolinone core and the N-phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the ethyl group would present as a quartet and a triplet, characteristic of their coupling pattern. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy details the carbon framework of the molecule. The carbonyl carbon of the lactam ring is typically observed at a significant downfield shift (around 167-172 ppm). The aromatic carbons resonate in the range of 120-150 ppm. The carbon bearing the hydroxyl group (C3) appears at a characteristic chemical shift, and the carbons of the N-phenyl and ethyl substituents have distinct signals. rsc.org

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish connectivity. COSY spectra would show correlations between adjacent protons, for instance, between the CH and CH₂ protons of the ethyl group. HMQC spectra correlate protons with their directly attached carbons, confirming the assignments made from ¹H and ¹³C NMR spectra.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for 3-Ethyl-2,3-dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| Aromatic-H | 7.63-7.15 | 146.9, 132.8, 130.7, 129.7, 123.6, 121.9 | Multiplet |

| C=O | - | 167.7, 171.1 | - |

| C-OH | 3.53 | 91.5 | Singlet |

| CH (ethyl) | 2.11-1.95 | 39.7 | Multiplet |

| CH₃ (ethyl) | 0.50 | 7.7 | Triplet |

| N-Ph | - | - | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like hydroxyisoindolinones.

In a typical ESI-MS experiment, the compound is ionized, often by protonation, to form a pseudomolecular ion [M+H]⁺ or adduction with other cations like sodium [M+Na]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-, the expected monoisotopic mass is approximately 149.0477 g/mol .

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula. Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), can reveal structural information by breaking the molecule into smaller, characteristic fragments. For instance, the loss of a water molecule from the parent ion is a common fragmentation pathway for hydroxy-containing compounds.

Interactive Data Table: Expected ESI-MS Data for 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-

| Ion | Expected m/z | Description |

| [M+H]⁺ | 150.0550 | Protonated molecule |

| [M+Na]⁺ | 172.0369 | Sodium adduct |

| [M-H₂O+H]⁺ | 132.0444 | Loss of water from the protonated molecule |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- would exhibit characteristic absorption bands for the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups.

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the lactam can also be found in this region, often around 3200-3400 cm⁻¹. The most prominent feature is usually the strong absorption band of the lactam carbonyl (C=O) group, which is expected to appear around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (lactam) | 3200-3400 | Stretching |

| C=O (lactam) | 1650-1700 (strong) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how small molecules like 1H-Isoindol-1-one derivatives interact with protein targets.

Studies on derivatives of the related isoindoline-1,3-dione and isoindolin-1-one (B1195906) cores have demonstrated their potential to interact with a variety of important biological targets. For instance, molecular docking has been used to investigate the inhibitory potential of 1H-isoindole-1,3(2H)-dione derivatives against enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These in silico analyses revealed that the derivatives could fit within the active site of the enzymes, with binding affinities ranging from -8.2 to -10.2 kcal/mol for AChE. nih.gov The phthalimide (B116566) ring of these compounds was often directed toward the inside of the active site gorge. nih.gov

In another study, derivatives of 1H-isoindole-1,3(2H)-dione were docked into the active sites of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.com The docking results for COX-2 showed a derivative interacting with key amino acid residues Arg120 and Tyr355 through hydrogen bonds. mdpi.com Similarly, docking simulations for other derivatives against COX-2 and monoamine oxidase B (MAO-B) also predicted low binding energies, indicating a high probability of interaction. mdpi.com

Furthermore, molecular docking of structurally similar 3-hydroxy-indolin-2-one derivatives has been performed against HIV-1 integrase. nih.govresearchgate.net These studies identified crucial hydrogen bonding interactions with residues such as Glu170, Thr174, and His171 in the enzyme's catalytic core domain, highlighting the importance of oxygen atoms and the electrophilic amide nitrogen for these interactions. nih.govresearchgate.net Investigations into isoindolin-1-one derivatives as potential phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors also utilized molecular docking to understand their binding modalities within the kinase active site. nih.gov

| Derivative Scaffold | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 1H-Isoindole-1,3(2H)-dione | Acetylcholinesterase (AChE) | Binding affinities from -8.2 to -10.2 kcal/mol. Phthalimide ring oriented into the active gorge. | nih.gov |

| 1H-Isoindole-1,3(2H)-dione | Cyclooxygenase-2 (COX-2) | Hydrogen bond interactions with Arg120 and Tyr355. | mdpi.com |

| 3-Hydroxy-indolin-2-one | HIV-1 Integrase | Hydrogen bonding with Glu170, Thr174, and His171. | nih.govresearchgate.net |

| Isoindolin-1-one | PI3Kγ | Models provided insights into selective ligand recognition and binding modes. | nih.gov |

| 1H-Isoindole-1,3(2H)-dione | Monoamine oxidase B (MAO-B) | Low predicted binding energy suggesting probable interaction. | mdpi.com |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides valuable information on the stability of ligand-protein complexes and helps to elucidate the dynamics of binding mechanisms.

MD simulations have been applied to derivatives of the 1H-isoindole-1,3(2H)-dione scaffold to validate docking results and further explore their interactions. nih.gov In a study targeting AChE, MD simulations were run for up to 40 nanoseconds to assess the stability of the docked complexes. nih.gov The binding free energy (ΔGbind) was calculated from the MD trajectories, yielding negative values for all tested compounds, which indicates spontaneous complex formation. nih.gov These calculations provided a more refined understanding of the binding strength compared to docking scores alone. nih.gov

Similarly, MD simulations were integral to a study of isoindolin-1-one derivatives as PI3Kγ inhibitors, where they were used to analyze the stability of the ligand-protein interactions over time. nih.gov Dynamic simulation studies were also employed to illustrate the stability of isoindoline-1,3-dione compounds as potential inhibitors of InhA, an enzyme from Mycobacterium tuberculosis. semanticscholar.org These simulations help confirm that the proposed binding mode is stable and can provide a foundation for further drug design efforts. nih.govsemanticscholar.org

| Derivative Scaffold | Target Protein | Simulation Time | Calculated Binding Free Energy (ΔGbind, kcal/mol) | Reference |

|---|---|---|---|---|

| 1H-Isoindole-1,3(2H)-dione (Derivative I) | AChE | ~40 ns | -12.87 ± 1.66 | nih.gov |

| 1H-Isoindole-1,3(2H)-dione (Derivative II) | AChE | ~40 ns | -15.15 ± 1.29 | nih.gov |

| 1H-Isoindole-1,3(2H)-dione (Derivative III) | AChE | ~40 ns | -15.71 ± 2.37 | nih.gov |

| 1H-Isoindole-1,3(2H)-dione (Derivative IV) | AChE | ~40 ns | -7.08 ± 1.43 | nih.gov |

| 1H-Isoindole-1,3(2H)-dione (Derivative V) | AChE | ~40 ns | -7.35 ± 1.74 | nih.gov |

| 1H-Isoindole-1,3(2H)-dione (Derivative VI) | AChE | ~30 ns | -14.34 ± 2.02 | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and vibrational frequencies.

DFT studies have been conducted on various isoindole derivatives to understand their fundamental chemical characteristics. semanticscholar.orgmdpi.comeurjchem.com For a series of antimycobacterial isoindoline-1,3-diones, a DFT study was performed to investigate molecular and electronic properties, which helped in understanding the reactivity and the nature of bonding within the compounds. semanticscholar.org Theoretical vibrational (IR) and isotropic (NMR) values were also calculated and compared with experimental data. semanticscholar.org

In another study, DFT calculations were used to explore the properties of a synthesized isoindole derivative. mdpi.com The analysis suggested that the highest occupied molecular orbital (HOMO) was located over the substituted aromatic ring, while the lowest unoccupied molecular orbital (LUMO) was primarily on the indole (B1671886) side. mdpi.com The resulting MEP map identified the nucleophilic and electrophilic regions of the molecule, pointing to its likely sites of reactivity. mdpi.com Similar computational studies on other isoindole-containing compounds have used DFT to determine electronic states and molecular properties, correlating theoretical findings with experimental results from X-ray diffraction. eurjchem.com A combined computational model that included DFT was also used to identify the physicochemical parameters governing the bioactivity of 3-hydroxy-indolin-2-one derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

Both 2D and 3D-QSAR studies have been applied to isoindolin-1-one derivatives and related structures. A 3D-QSAR study, using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), was conducted on a series of isoindolin-1-one derivatives as PI3Kγ inhibitors. nih.gov These models generated contour maps that highlighted the steric and electrostatic fields around the ligands, providing a visual and quantitative explanation for the physicochemical factors affecting their inhibitory activity and selectivity. nih.gov The predictive power of the QSAR models was validated internally and externally to ensure their reliability. nih.gov

In a study of 3-hydroxy-indolin-2-one derivatives with antiviral activity, a computational model combining several methods (Petra/Osiris/Molinspiration) was developed to identify the key physicochemical properties and structural parameters governing their bioactivity. researchgate.net Additionally, 2D-QSAR modeling has been used for other indole derivatives to guide the synthesis of compounds with enhanced antioxidant activity. mdpi.com These QSAR studies are crucial for optimizing lead compounds by establishing a clear link between specific structural modifications and the resulting biological effect.

Biological Activities and Mechanistic Insights of 1h Isoindol 1 One, 2,3 Dihydro 3 Hydroxy Derivatives in Vitro and Mechanism Focused in Vivo Studies

Anticancer and Cytotoxic Activities

The anticancer potential of isoindolinone derivatives is a primary focus of research, with studies highlighting their ability to inhibit cancer cell growth and induce cell death through various mechanisms. nih.govacs.org

Induction of Apoptosis Pathways

Derivatives of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. newsama.comnih.gov One of the key mechanisms involves the generation of intracellular oxidative stress, leading to a decrease in the mitochondrial membrane potential. acs.org This disruption of mitochondrial function is a pivotal step in initiating the apoptotic cascade. acs.org

Studies have demonstrated that these compounds can trigger the cleavage of caspase-8, which in turn can activate executioner caspases like caspase-3 directly or indirectly through the mitochondrial pathway by cleaving Bid. nih.gov The cleavage of Bid to its truncated form (tBid) leads to the release of cytochrome c from the mitochondria, a key event in the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3. nih.gov Furthermore, some isoindolinone derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating. nih.gov For instance, treatment of human prostate cancer cells (DU145) with certain 3-hydroxy-2-oxindole derivatives led to cell contraction, membrane blebbing, and the formation of apoptotic bodies, all characteristic features of apoptosis. nih.gov

The induction of apoptosis by these compounds is not always dependent on the generation of reactive oxygen species (ROS). nih.gov Some studies have shown that chemotherapeutic drugs can induce apoptosis without any detectable oxidative stress. nih.gov However, in other cases, elevated levels of ROS have been observed in cancer cells treated with isoindolinone derivatives, indicating that oxidative stress can be a contributing factor to their apoptotic activity. acs.org

Activity Against Specific Cancer Cell Lines

The cytotoxic effects of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- derivatives have been evaluated against a variety of cancer cell lines, demonstrating both broad-spectrum and selective activity.

For example, novel 3-methyleneisoindolinone derivatives have shown significant toxic effects against tongue squamous carcinoma cells (CAL27). acs.org Several of these derivatives exhibited toxicity across different concentrations and time points. acs.org Similarly, certain isoindole-1,3-dione derivatives have demonstrated potent antiproliferative activity against human colorectal carcinoma (Caco-2 and HCT-116) cell lines. newsama.com In particular, tetra-brominated derivatives were found to be more effective than their tetra-chlorinated counterparts. newsama.com

In studies involving blood cancer, N-substituted isoindoline-1,3-dione derivatives were investigated for their effects on K562 and Raji cell lines. researchgate.net One derivative, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione, was particularly effective against Raji cells, inducing both apoptosis and necrosis. researchgate.net Other research has focused on the cytotoxicity of isoindole-1,3-dione derivatives against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines. nih.gov Notably, one compound containing azide (B81097) and silyl (B83357) ether groups displayed higher inhibitory activity against A549 cells than the standard chemotherapeutic agent 5-Fluorouracil. nih.gov

The following table summarizes the cytotoxic activity of selected isoindolinone derivatives against various cancer cell lines:

| Compound Type | Cancer Cell Line(s) | Observed Effect(s) |

|---|---|---|

| 3-Methyleneisoindolinone derivatives | Tongue Squamous Carcinoma (CAL 27) | Inhibition of cell growth acs.org |

| Tetra-brominated isoindole-1,3(2H) dione (B5365651) derivatives | Colorectal Carcinoma (Caco-2, HCT-116) | Antiproliferative activity, induction of apoptosis newsama.com |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Blood Cancer (Raji, K562) | Induction of apoptosis and necrosis researchgate.net |

| Isoindole-1,3-dione derivative with azide and silyl ether | Lung Cancer (A549) | Higher inhibitory activity than 5-FU nih.gov |

| N-benzylisoindole-1,3-dione derivatives | Lung Adenocarcinoma (A549-Luc) | Inhibitory effects on cell viability nih.gov |

Anti-inflammatory Properties

Derivatives of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- also possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes and modulation of inflammatory pathways. mdpi.comrjraap.com

Cyclooxygenase (COX) Inhibition Mechanisms

A primary mechanism of the anti-inflammatory action of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. mdpi.comyoutube.com There are two main isoforms of this enzyme, COX-1 and COX-2. mdpi.comyoutube.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. mdpi.com

Several isoindoline-1,3-dione derivatives have been shown to inhibit both COX-1 and COX-2. ijlpr.comarabjchem.org The selectivity towards either isoform can be influenced by the specific chemical structure of the derivative. For instance, studies on N,N-phthaloylacetamide structures revealed that a primary amide showed higher COX-1 selectivity, whereas conversion to secondary or tertiary amides favored COX-2 selectivity. nih.gov Molecular docking studies have helped to elucidate the binding interactions within the active sites of COX enzymes. researchgate.netresearchgate.net For some derivatives, the amino group plays a more critical role in binding to COX-1, while the aryl group is more effective for binding to COX-2. ijlpr.com One study found that the compound ZJ1, an isoindoline-1,3-dione derivative, demonstrated potent blockage and ligand efficiency towards the COX-2 enzyme, even higher than the well-known NSAID Indomethacin. ijlpr.com

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, isoindolinone derivatives can modulate broader inflammatory pathways. They have been shown to influence the production of various pro-inflammatory and anti-inflammatory cytokines. mdpi.comnih.gov For example, some isoindoline-1,3-dione derivatives can suppress the production of tumor necrosis factor-alpha (TNF-α) from monocytes and macrophage cells. mdpi.comnih.gov Conversely, certain derivatives can enhance the production of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β) from specific immune cells. nih.gov

The anti-inflammatory effects of these compounds have been demonstrated in vivo. For example, aminoacetylenic isoindoline-1,3-dione derivatives have been shown to produce significant, dose-related inhibition of carrageenan-induced edema in rats, a common model for acute inflammation. arabjchem.orgresearchgate.net Some of these compounds exhibited anti-inflammatory activity comparable to that of established drugs like Ibuprofen and Diclofenac. arabjchem.orgresearchgate.net

Antimicrobial and Antifungal Activities

A number of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- derivatives have demonstrated notable antimicrobial and antifungal properties. researchgate.netnih.gov

Research has shown that certain isoindolinone derivatives are active against both Gram-positive and Gram-negative bacteria. For example, 7-amino-3-hexyl-3-hydroxy-2-methyl-2,3-dihydroisoindol-1-one and its 2,4,6-trimethyl derivative were found to be active against Staphylococcus aureus. In a study of newly synthesized isoindolinone derivatives, one compound featuring a cyclohexanol (B46403) group exhibited a broad spectrum of antimicrobial activity against bacteria such as Staphylococcus aureus, Bacillus cereus, Klebsiella pneumoniae, and Escherichia coli. nih.gov Another class of related compounds, isoindolinyl-4-oxoquinoline-3-carboxylic acids, have shown remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa by inhibiting DNA gyrase and topoisomerase IV.

In terms of antifungal activity, these derivatives have shown efficacy against various fungal strains. The same isoindolinone derivative with a cyclohexanol group that was effective against bacteria also showed potent activity against the fungi Candida albicans and Yarrowia lipolytica. nih.gov Furthermore, novel isoindoline-2-yl putrescines have demonstrated significant in vivo efficacy in mitigating Botrytis cinerea infection, a common plant fungal pathogen. nih.gov One particular derivative, ISP3, effectively halted the lesion expansion of gray mold and other fungal diseases. nih.gov

The following table presents the antimicrobial and antifungal activity of selected isoindolinone derivatives:

| Compound Type | Target Organism(s) | Observed Effect(s) |

|---|---|---|

| Isoindolinone derivative with cyclohexanol group | S. aureus, B. cereus, K. pneumoniae, E. coli, C. albicans, Y. lipolytica | Broad-spectrum antimicrobial and antifungal activity nih.gov |

| 7-amino-3-hexyl-3-hydroxy-2-methyl-2,3-dihydroisoindol-1-one | Staphylococcus aureus | Antibacterial activity |

| Isoindolinyl-4-oxoquinoline-3-carboxylic acid derivatives | S. aureus, E. coli, P. aeruginosa | Remarkable antibacterial activity |

Antibacterial Efficacy

Derivatives of 3-hydroxyisoindolin-1-one have demonstrated notable antibacterial properties. Research into N-analogues of corollosporine, which are based on the isoindolinone structure, has revealed their potential as antibacterial agents. Specifically, compounds such as 7-amino-3-hexyl-3-hydroxy-2-methyl-2,3-dihydroisoindol-1-one and its 2,4,6-trimethyl derivative have shown activity against Staphylococcus aureus, presenting an inhibition zone of 10 mm. drugbank.com Further studies on chlorinated versions of the isoindolinone scaffold indicated activity against Bacillus subtilis, with minimal inhibitory concentration (MIC) values recorded at 83.5 and 28.5 μg/ml. drugbank.com

A selection of synthesized 3-hydroxy-isoindolin-1-one derivatives were screened for their antibiotic activity, which supported the potential for this class of compounds to serve as a basis for future development of antibacterial agents. nih.gov Some isoindolinone derivatives have exhibited promising antibacterial activity against various bacterial strains including B. subtilis, S. aureus, Micrococcus roseus, and E. coli. drugbank.com

Table 1: Antibacterial Activity of Selected 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- Derivatives

| Compound | Test Organism | Activity Measurement | Result |

|---|---|---|---|

| 7-amino-3-hexyl-3-hydroxy-2-methyl-2,3-dihydroisoindol-1-one | Staphylococcus aureus | Inhibition Zone | 10 mm drugbank.com |

| Chlorinated isoindolinone derivative 1 | Bacillus subtilis | MIC | 83.5 µg/mL drugbank.com |

Urease Inhibitory Activity

Urease is a crucial enzyme for various pathogens, including Helicobacter pylori, and its inhibition is a key therapeutic strategy. A series of 2,3-disubstituted isoindolin-1-one (B1195906) derivatives were synthesized and evaluated for their ability to inhibit Jack bean urease. nih.gov All sixteen of the synthesized compounds in the study demonstrated some level of urease inhibitory activity. nih.gov One of the most potent compounds from this series exhibited an IC₅₀ value of 10.07 ± 0.28 µM. nih.gov This potency was more than twofold greater than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.01 ± 0.10 µM) and tenfold greater than hydroxyurea (B1673989) (IC₅₀ = 100.00 ± 0.02 µM). nih.gov Molecular docking studies supported the in vitro findings, indicating a good correlation between the experimental data and the predicted binding modes of these isoindolin-1-one derivatives within the urease active site. nih.gov

Table 2: Urease Inhibitory Activity of Isoindolin-1-one Derivatives

| Compound/Standard | Urease Source | IC₅₀ (µM) |

|---|---|---|

| Most potent isoindolin-1-one derivative (5c) | Jack Bean | 10.07 ± 0.28 nih.gov |

| Thiourea (Standard) | Jack Bean | 22.01 ± 0.10 nih.gov |

Antiviral Activities

Inhibition of Viral Enzymes (e.g., HIV Integrase, Reverse Transcriptase)

The 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold has been identified as a promising pharmacophore for the development of HIV-1 integrase (IN) inhibitors. nih.govnih.govresearchgate.net This class of inhibitors is thought to function through the chelation of metal ions essential for the enzyme's catalytic activity. nih.govresearchgate.net By using the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one ring system as a conformationally restricted substitute for a 2,3-dihydroxybenzoyl group, researchers have developed compounds with potent inhibitory activity in the presence of Mg²⁺, which is the physiologically relevant cofactor. nih.govresearchgate.net These derivatives demonstrated good selectivity for the strand transfer reaction of integrase over the 3'-processing reaction and showed effective antiviral activity in cell-based assays using HIV-1 vectors. nih.govresearchgate.net The functional similarity between the active sites of HIV integrase and other viral endonucleases, such as the influenza PA endonuclease, has prompted the exploration of this scaffold against other viral targets. nih.gov

Inhibition of Bunyavirales Cap-Snatching Endonucleases

The cap-snatching endonuclease is a vital enzyme for viruses in the Bunyavirales order, making it an attractive target for broad-spectrum antiviral drugs. ahajournals.orgnih.gov The 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold has been explored for its inhibitory effects on this enzyme. ahajournals.orgnih.gov Derivatives based on this structure have been shown to suppress the RNA hydrolysis activity of cap-snatching endonucleases (Cap-ENDOs) from various bunyaviruses, with IC₅₀ values often in the low micromolar range. ahajournals.orgresearchgate.net

The mechanism of inhibition involves the metal-binding capability of the dihydroxy-isoindol-1-one core. nih.govahajournals.org Molecular docking studies have confirmed that interaction with the metal ions in the enzyme's active site is crucial for the inhibitory activity of this scaffold. ahajournals.org Calorimetric and spectrophotometric analyses have further elucidated this interaction, showing a high affinity for Mn²⁺ ions and the formation of a dinuclear species between the inhibitor scaffold and two Mn²⁺ ions. ahajournals.org This chelation of the metal cofactors within the viral enzyme's active site effectively blocks its function. nih.govahajournals.org

Table 3: Inhibitory Activity of a 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one Derivative Against Influenza PA Endonuclease

| Compound | Assay Type | Measurement | Result |

|---|---|---|---|

| Compound 17 | Cell-based influenza virus polymerase assay | EC₅₀ | ~4 µM nih.gov |

Mechanisms of Action in Viral Entry Stages

While the isoindole framework has been investigated for a wide range of antiviral activities, specific information regarding the role of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- derivatives in the viral entry stages is limited in the available scientific literature. Some reviews on broader isoindole derivatives mention mechanisms related to viral entry, such as the antagonism of the CCR5 coreceptor to block HIV entry into cells. researchgate.net However, these findings have not been specifically attributed to the 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- scaffold. Further research is required to determine if this particular class of compounds has any direct activity against viral entry processes like attachment, fusion, or penetration.

Enzyme Inhibition Beyond Viral Targets

The inhibitory action of the 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- core is not limited to viral enzymes. A notable example is Chlorthalidone, a diuretic drug which contains this moiety. ahajournals.org The mechanism of action for Chlorthalidone is thought to involve the inhibition of carbonic anhydrase (CA). nih.govahajournals.org This inhibition is mediated by the sulfonamide group present in Chlorthalidone, which interacts with the zinc ion in the active site of carbonic anhydrase isoforms. ahajournals.org While its primary diuretic effect comes from inhibiting the Na⁺-Cl⁻ symporter, its action on carbonic anhydrase may contribute to its vasodilatory and other cardiovascular effects. drugbank.comahajournals.orgnih.gov

Furthermore, novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase (hCA) I and II isozymes. nih.govnih.gov Several of these compounds demonstrated potent inhibition, with some exhibiting superior or comparable activity to the standard inhibitor Acetazolamide. nih.gov For instance, certain derivatives displayed Ki values in the nanomolar range against both hCA I and hCA II. nih.gov This suggests that the isoindolinone scaffold is a versatile structure for designing inhibitors of various non-viral enzymes.

Table 4: Carbonic Anhydrase Inhibitory Activity of Selected Isoindolinone Derivatives

| Compound | Enzyme Isoform | Ki (nM) |

|---|---|---|

| Derivative 2c | hCA I | 16.09 ± 4.14 nih.gov |

| Derivative 2c | hCA II | 14.87 ± 3.25 nih.gov |

| Derivative 2f | hCA I | 11.48 ± 4.18 nih.gov |

| Derivative 2f | hCA II | 9.32 ± 2.35 nih.gov |

| Acetazolamide (Standard) | hCA I | 436.20 nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of the related isoindoline-1,3-dione scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the progression of Alzheimer's disease. nih.govresearchgate.net The therapeutic strategy aims to inhibit these enzymes to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

A variety of isoindoline-1,3-dione derivatives have demonstrated significant inhibitory activity. For instance, a series of isoindolin-1,3-dione-based acetohydrazides showed potent inhibition against AChE with IC₅₀ values ranging from 0.11 to 0.86 µM, while their activity against BuChE was more moderate, with IC₅₀ values between 5.7 and 30.2 µM. nih.govresearchgate.net Kinetic studies on the most potent of these compounds revealed a competitive mode of inhibition for AChE. nih.gov In another study, a derivative featuring a phenyl substituent on a piperazine (B1678402) moiety showed an IC₅₀ value of 1.12 µM against AChE. nih.govresearchgate.net Meanwhile, a derivative containing a diphenylmethyl group was found to be a more effective BuChE inhibitor, with an IC₅₀ of 21.24 µM. nih.govresearchgate.net

The structural features of these molecules, particularly the two carbonyl groups of the phthalimide (B116566) ring, are thought to facilitate hydrogen bonding with the enzyme's active site. researchgate.net Molecular docking studies suggest these derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.govresearchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Derivative Class | Target Enzyme | Reported IC₅₀ Values (µM) | Reference |

|---|---|---|---|

| Isoindolin-1,3-dione-based acetohydrazides (Compound 8a) | AChE | 0.11 ± 0.05 | nih.govresearchgate.net |

| Isoindolin-1,3-dione-based acetohydrazides (General Series) | AChE | 0.11 - 0.86 | nih.govresearchgate.net |

| Isoindolin-1,3-dione-based acetohydrazides (General Series) | BuChE | 5.7 - 30.2 | nih.govresearchgate.net |

| Derivative with 4-phenylpiperazine | AChE | 1.12 | nih.govresearchgate.net |